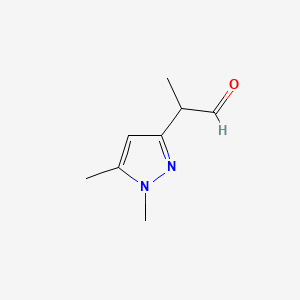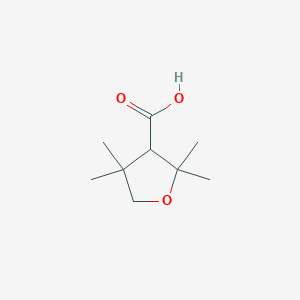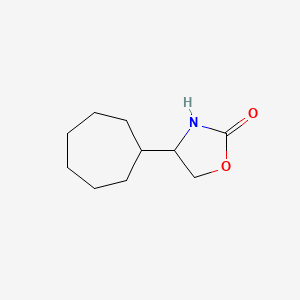![molecular formula C23H17Cl2NO4 B13615823 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)
2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid: is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a dichlorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and fluorenylmethoxycarbonyl chloride.
Formation of Intermediate: The 3,5-dichlorobenzaldehyde is reacted with glycine in the presence of a suitable base to form the intermediate 2-(3,5-dichlorophenyl)glycine.
Protection of Amino Group: The amino group of the intermediate is protected using fluorenylmethoxycarbonyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the fluorenylmethoxycarbonyl group allows for easy detection and quantification in biological assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The dichlorophenyl group is known to impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer science and material engineering.
作用機序
The mechanism of action of 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the fluorenylmethoxycarbonyl group can facilitate binding to specific receptors. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(3,5-dichlorophenyl)glycine
- 2-(3,5-dichlorophenyl)-2-aminopropanoic acid
- 2-(3,5-dichlorophenyl)-2-({[(tert-butoxycarbonyl)amino]acetic acid
Uniqueness
Compared to similar compounds, 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is unique due to the presence of the fluorenylmethoxycarbonyl group. This protecting group not only enhances the stability of the compound but also facilitates its use in various synthetic and analytical applications. The dichlorophenyl group further contributes to its distinct chemical and biological properties.
特性
分子式 |
C23H17Cl2NO4 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
2-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H17Cl2NO4/c24-14-9-13(10-15(25)11-14)21(22(27)28)26-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12H2,(H,26,29)(H,27,28) |
InChIキー |
YSUMKVCHTFEAFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC(=C4)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
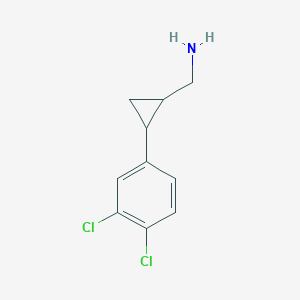
![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
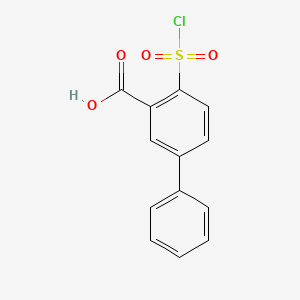
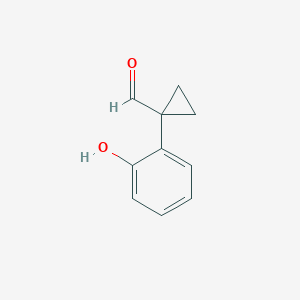
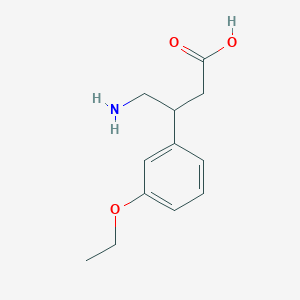
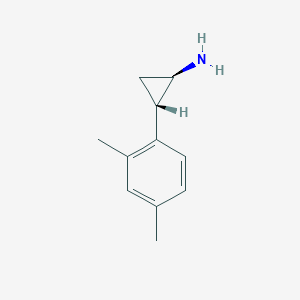

![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
